molecular formula C8H13ClN2O2S B1458905 3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride CAS No. 1864052-73-2

3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride

Cat. No. B1458905
M. Wt: 236.72 g/mol
InChI Key: LANMHBJQLCBMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1864052-73-2 . It has a molecular weight of 236.72 .


Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives has been achieved using deep eutectic solvents, which act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N-methylurea, was found to be the best for further synthesis of thiazolidinedione derivatives .


Molecular Structure Analysis

The InChI Code for 3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride is 1S/C8H12N2O2S.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H .


Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives exhibit a wide range of biological activities . They exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases , and their antioxidant action is achieved by scavenging reactive oxygen species (ROS) .


Physical And Chemical Properties Analysis

The physical form of 3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride is solid . It has a molecular weight of 236.72 .

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have synthesized derivatives of thiazolidine-2,4-dione, including those involving piperidine, and evaluated their anticancer activities. For instance, compounds were screened for their effectiveness against the MCF-7 human breast cancer cell line, showing that certain derivatives exhibit significant anticancer properties due to their ability to inhibit crucial enzymes like topoisomerase-I (Kumar & Sharma, 2022).

Antimicrobial Properties

Another area of application is the synthesis of thiazolidine-2,4-dione derivatives for antimicrobial use. These compounds have been shown to possess good activity against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and display excellent antifungal activity against species like Aspergillus niger and A. flavus (Prakash et al., 2011).

Antidiabetic Agents

The synthesis of novel thiazolidine-2,4-dione derivatives has also been targeted towards the development of antidiabetic agents. These compounds have been reported to significantly reduce blood glucose levels, showing promise in the management of diabetes (Kadium, Alhazam, & Hameed, 2022).

Additional Research Applications

Further research has delved into the creation of new thiazolidine derivatives with varied biological activities, including antitumor properties. These compounds were synthesized and evaluated for cytotoxicity, demonstrating selectivity towards cancer cells without affecting normal cells, and showing potential in cancer treatment (Chagas et al., 2017).

properties

IUPAC Name

3-piperidin-4-yl-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANMHBJQLCBMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)CSC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride

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